molecular formula C23H25NO4 B11154730 7-hydroxy-4-(4-methoxyphenyl)-8-methyl-6-(piperidinomethyl)-2H-chromen-2-one

7-hydroxy-4-(4-methoxyphenyl)-8-methyl-6-(piperidinomethyl)-2H-chromen-2-one

Cat. No.: B11154730
M. Wt: 379.4 g/mol
InChI Key: BLANFVODHDUYNY-UHFFFAOYSA-N
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Description

7-hydroxy-4-(4-methoxyphenyl)-8-methyl-6-(piperidinomethyl)-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-one derivatives. This compound is characterized by its unique structure, which includes a hydroxy group, a methoxyphenyl group, a methyl group, and a piperidinomethyl group attached to the chromen-2-one core. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-hydroxy-4-(4-methoxyphenyl)-8-methyl-6-(piperidinomethyl)-2H-chromen-2-one typically involves multi-step organic reactions. One common method involves the Pechmann condensation reaction, where phenols react with β-keto esters in the presence of acid catalysts to form coumarin derivatives . The reaction conditions often include the use of solvents such as ethanol, ethyl acetate, or dichloromethane, and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as Fe3O4@SiO2 and other solid acid catalysts are often employed to facilitate the reaction and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

7-hydroxy-4-(4-methoxyphenyl)-8-methyl-6-(piperidinomethyl)-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The chromen-2-one core can be reduced to form dihydro derivatives.

    Substitution: The methoxyphenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like bromine for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving specific solvents and temperature control .

Major Products

The major products formed from these reactions include oxidized derivatives, reduced chromen-2-one compounds, and substituted methoxyphenyl derivatives. These products can have distinct chemical and biological properties, making them valuable for further research and applications .

Mechanism of Action

The mechanism of action of 7-hydroxy-4-(4-methoxyphenyl)-8-methyl-6-(piperidinomethyl)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its binding affinity to biological targets, while the piperidinomethyl group enhances its solubility and bioavailability. The compound may inhibit or activate specific enzymes and receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-hydroxy-4-(4-methoxyphenyl)-8-methyl-6-(piperidinomethyl)-2H-chromen-2-one is unique due to the presence of the piperidinomethyl group, which distinguishes it from other similar compounds. This structural feature enhances its solubility and bioavailability, making it a valuable compound for various applications .

Properties

Molecular Formula

C23H25NO4

Molecular Weight

379.4 g/mol

IUPAC Name

7-hydroxy-4-(4-methoxyphenyl)-8-methyl-6-(piperidin-1-ylmethyl)chromen-2-one

InChI

InChI=1S/C23H25NO4/c1-15-22(26)17(14-24-10-4-3-5-11-24)12-20-19(13-21(25)28-23(15)20)16-6-8-18(27-2)9-7-16/h6-9,12-13,26H,3-5,10-11,14H2,1-2H3

InChI Key

BLANFVODHDUYNY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC2=C1OC(=O)C=C2C3=CC=C(C=C3)OC)CN4CCCCC4)O

Origin of Product

United States

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